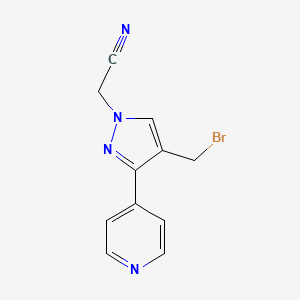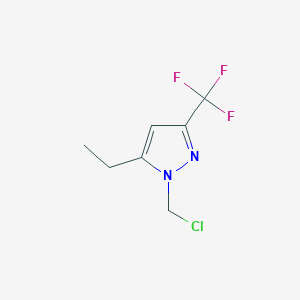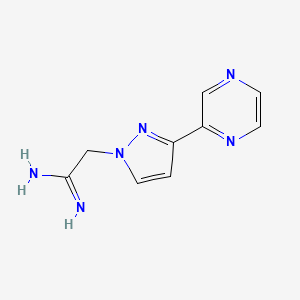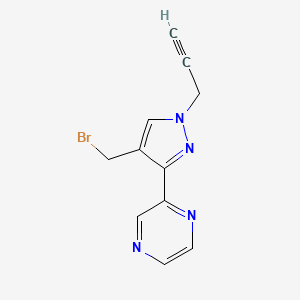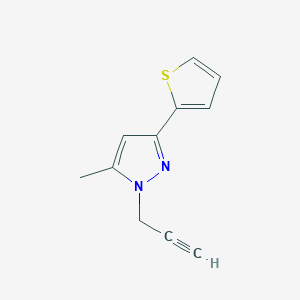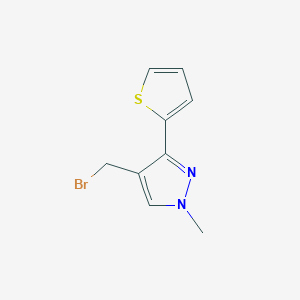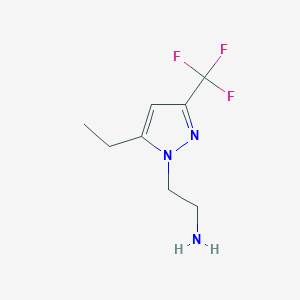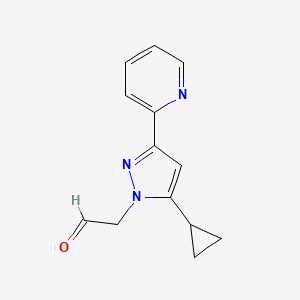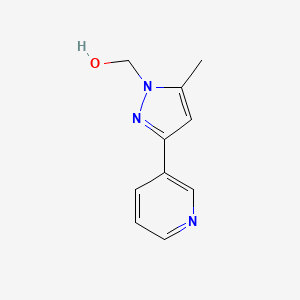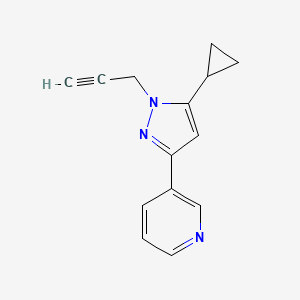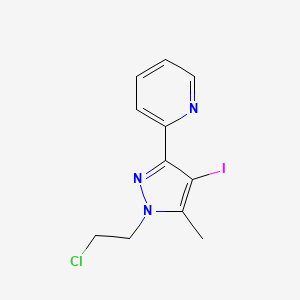
2-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
概要
説明
The compound “2-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine” is a complex organic molecule that contains a pyridine ring and a pyrazole ring . Pyridine is a basic heterocyclic organic compound, structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine and pyrazole rings, as well as the chloroethyl, iodo, and methyl groups, would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and pyrazole rings, as well as the chloroethyl, iodo, and methyl groups. Pyridine is known to participate in various chemical reactions, including those involving nucleophilic substitution and metal coordination . Pyrazole can also undergo various reactions, including those involving the addition of nucleophiles to the carbon atoms adjacent to the nitrogen atoms .科学的研究の応用
Synthesis and Characterization
- Research on pyrazole derivatives, such as the synthesis of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, showcases advanced methods for synthesizing and characterizing pyrazole-based compounds. These methods include NMR, IR spectroscopies, HRMS analyses, and X-ray diffraction, highlighting their structural and theoretical properties through computational studies (Li-qun Shen et al., 2012).
Photophysical Studies
- Investigations into the photophysical behaviors of pyrazolylpyridines reveal their potential in materials science, such as their roles in photoinduced tautomerization, which is a key process in developing advanced photonic and electronic materials (V. Vetokhina et al., 2012).
Ligand Properties and Metal Extraction
- Pyrazole-pyridine ligands have been applied in the extraction of nickel(II) and copper(II), demonstrating the utility of such compounds in coordination chemistry and metal extraction processes. This suggests their potential application in the purification and recovery of valuable metals from various sources (B. Pearce et al., 2019).
Catalysis
- Unsymmetrical (pyrazolylmethyl)pyridine metal complexes have been studied for their role in catalyzing ethylene oligomerization reactions, indicating the importance of such compounds in catalysis and industrial chemistry (George S. Nyamato et al., 2014).
作用機序
Target of Action
It is known that pyridine derivatives, such as imidazo[1,2-a]pyridines, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
It is known that compounds with a pyridine core, such as 2-chloromethylpyridine, can act as alkylating agents . Alkylating agents can donate an alkyl group to its target molecule, which can result in significant changes to the target’s structure and function.
Biochemical Pathways
It is known that pyridine derivatives can be involved in various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Pharmacokinetics
It is known that the suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, which can influence the bioavailability of the resulting compounds .
Result of Action
It is known that the introduction of a chloromethyl group to a pyridine core can result in significant changes to the target’s structure and function .
Action Environment
It is known that the success of the suzuki–miyaura cross-coupling reaction, often used in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
将来の方向性
The future research directions for this compound could include further studies to determine its physical and chemical properties, reactivity, and potential uses. For example, it could be investigated for potential applications in fields such as pharmaceuticals, materials science, or chemical synthesis .
特性
IUPAC Name |
2-[1-(2-chloroethyl)-4-iodo-5-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3/c1-8-10(13)11(15-16(8)7-5-12)9-4-2-3-6-14-9/h2-4,6H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRWHPXVSBQADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C2=CC=CC=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



